4-Isopropyl-4-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-4-heptanol is an organic compound with the molecular formula C10H22O and a molecular weight of 158.2811 g/mol It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-4-heptanol typically involves the reduction of the corresponding ketone, 4-isopropyl-4-heptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-4-heptanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed:
Oxidation: 4-Isopropyl-4-heptanone
Reduction: this compound
Substitution: 4-Isopropyl-4-heptyl chloride
Scientific Research Applications
4-Isopropyl-4-heptanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Isopropyl-4-heptanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and function . Additionally, the hydrophobic isopropyl and heptyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
4-Isopropyl-4-heptanone: The corresponding ketone, which can be interconverted with 4-Isopropyl-4-heptanol through oxidation and reduction reactions.
4-Isopropyl-4-heptyl chloride: Formed through the substitution of the hydroxyl group with a chloride.
Uniqueness: this compound is unique due to its secondary alcohol structure, which imparts distinct chemical reactivity compared to primary and tertiary alcohols. Its balanced hydrophilic and hydrophobic properties make it versatile for various applications in chemistry, biology, and industry .
Properties
CAS No. |
51200-82-9 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-propan-2-ylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-10(11,8-6-2)9(3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
OHSMKBPEDBXYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.